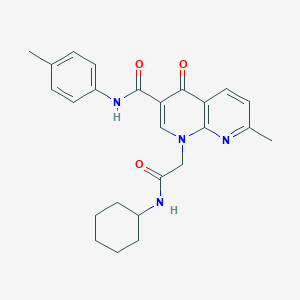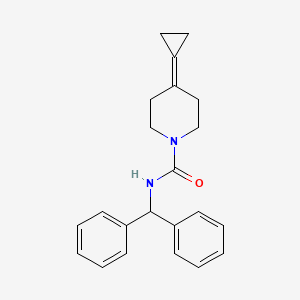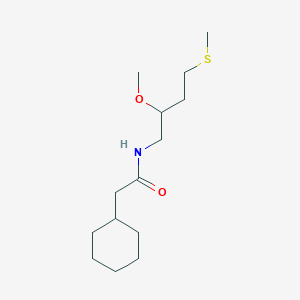![molecular formula C27H39B2NO4 B2982551 Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine CAS No. 2377609-51-1](/img/structure/B2982551.png)
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine” is a chemical compound with the molecular formula C27H39B2NO4 . It is used for pharmaceutical testing .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 463.2 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Synthesis and Structural Analysis
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine and related compounds are utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are crucial for various chemical reactions, including substitution reactions. The compounds' structures are confirmed through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into their molecular conformation and physicochemical properties. This structural analysis is essential for understanding the compounds' reactivity and potential applications in materials science and organic synthesis (P.-Y. Huang et al., 2021).
Drug Development and Mechanism of Action Studies
Compounds with a benzoxaborole structure, similar to this compound, have shown promise in targeting infectious diseases, such as human African Trypanosomiasis (HAT). Research into these compounds involves multidisciplinary approaches to understand their mechanism of action (MoA) in pathogenic kinetoplastids. This includes identifying key enzymatic pathways that activate these compounds as potent trypanocides, providing valuable insights for developing new therapeutic agents (Ning Zhang et al., 2018).
Materials Science and Polymer Research
The study of methylenebisanilines, which can be derived from compounds similar to this compound, contributes to the development of new materials. These compounds are synthesized through reactions involving benzotriazole-mediated processes and are used in creating polymers and other materials with specific properties. The ability to produce both symmetrical and unsymmetrical methylenebisanilines enables the design of materials with tailored characteristics for various applications, including electronics, coatings, and adhesives (A. Katritzky et al., 1990).
Properties
IUPAC Name |
N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39B2NO4/c1-24(2)25(3,4)32-28(31-24)22-14-10-20(11-15-22)18-30(9)19-21-12-16-23(17-13-21)29-33-26(5,6)27(7,8)34-29/h10-17H,18-19H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZDDXGJISFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39B2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propane-2-sulfonamide](/img/structure/B2982473.png)

![1-[(5,6-Dimethylbenzimidazolyl)sulfonyl]-2,4-dibromo-5-methylbenzene](/img/structure/B2982475.png)
![N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2982477.png)

![N-(5-Chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2982479.png)
![Ethyl 4-[4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982480.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)
![2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2982483.png)
![2-Chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(2-fluoro-3-methylphenyl)acetamide](/img/structure/B2982484.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)
